molecular formula C9H9N3 B071251 3-(1H-imidazol-2-yl)aniline CAS No. 161887-05-4

3-(1H-imidazol-2-yl)aniline

Cat. No. B071251
M. Wt: 159.19 g/mol
InChI Key: ICYYPKINHSREND-UHFFFAOYSA-N
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Description

“3-(1H-imidazol-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound has a molecular weight of 159.19 .


Synthesis Analysis

Imidazole is a key component in the development of new drugs due to its broad range of chemical and biological properties . The synthesis of imidazole-containing compounds has been a topic of interest in recent years . For instance, Hsieh et al. synthesized a compound by using a specific scheme and evaluated its anticancer activity against different cell lines .


Molecular Structure Analysis

The molecular structure of “3-(1H-imidazol-2-yl)aniline” includes an imidazole ring attached to an aniline group . The InChI code for this compound is 1S/C9H9N3/c10-8-3-1-2-7 (6-8)9-11-4-5-12-9/h1-6H,10H2, (H,11,12) .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their diverse chemical reactions . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Physical And Chemical Properties Analysis

The compound “3-(1H-imidazol-2-yl)aniline” is stored at a temperature between 28 C .

Scientific Research Applications

  • Chemical Sensing :

    • Shree et al. (2019) developed compounds including 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene/pyrene derivatives, exhibiting high selectivity and sensitivity towards Al³⁺ ions, useful in detecting these ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).
    • Yanpeng et al. (2019) synthesized compounds for UV-spectrophotometric and fluorometric detection of Fe³⁺ ions in aqueous solution, indicating potential applications in environmental monitoring (Yanpeng, Xiaodong, Mi, Zheng, Fan, Gu, & Zhang, 2019).
  • Drug Development :

    • Yang et al. (2013) described the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, showing its relevance in pharmaceutical synthesis (Yang, 2013).
    • Paul et al. (2015) developed new benzimidazole-based Schiff base copper(II) complexes with 2-(1-R-1-H-benzo[d]imidazol-2-yl)aniline, showing substantial in vitro cytotoxic effect against various cancer cell lines, indicating potential in cancer therapy (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
  • Organic Synthesis :

    • Gorle et al. (2022) reported an efficient approach for the synthesis of imidazoquinoxalines and spiroquinoxalinones from 2-(1H-imidazol-1-yl) aniline, highlighting its use in the creation of complex organic structures (Gorle, L., Y, Rao, Mekala, Tadiparthi, & Raghunadh, 2022).
    • Sudharsan et al. (2020) discussed the synthesis and use of ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, which included 2-(4,5-dihydro-1H-imidazol-2-yl)aniline, as efficient catalysts for C-N bond formation in a solvent-free environment, showing applications in green chemistry (Donthireddy, Illam, & Rit, 2020).

Safety And Hazards

When handling “3-(1H-imidazol-2-yl)aniline”, it’s important to wear personal protective equipment and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and the compound should be used in a well-ventilated area .

Future Directions

Imidazole-containing compounds have a broad range of applications, from pharmaceuticals to agrochemicals . They are key components to functional molecules that are used in a variety of everyday applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

3-(1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYYPKINHSREND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629753
Record name 3-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)aniline

CAS RN

161887-05-4
Record name 3-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Nguyen, TF Gamage, AM Decker… - ACS chemical …, 2018 - ACS Publications
Allosteric modulators have attracted significant interest as an alternate strategy to modulate CB 1 receptor signaling for therapeutic benefits that may avoid the adverse effects …
Number of citations: 9 pubs.acs.org

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